benzene-1,3-dicarbothioic S-acid;pyridine
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Overview
Description
Benzene-1,3-dicarbothioic S-acid;pyridine is a complex organic compound that features both aromatic and heterocyclic structures. The compound consists of a benzene ring substituted with two carboxyl groups and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This unique combination of functional groups and aromatic systems makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarbothioic S-acid;pyridine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the carboxyl groups . The resulting intermediate can then be further reacted with sulfur-containing reagents to introduce the thioic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarbothioic S-acid;pyridine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carboxyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene, sulfonic acids, halobenzenes
Scientific Research Applications
Benzene-1,3-dicarbothioic S-acid;pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,3-dicarbothioic S-acid;pyridine involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: Contains the benzene ring with two carboxyl groups but lacks the pyridine ring.
Uniqueness
Benzene-1,3-dicarbothioic S-acid;pyridine is unique due to its combination of a benzene ring with carboxyl groups and a pyridine ring This dual aromatic system provides distinct chemical properties and reactivity compared to its individual components
Properties
CAS No. |
88418-29-5 |
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Molecular Formula |
C18H16N2O2S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
benzene-1,3-dicarbothioic S-acid;pyridine |
InChI |
InChI=1S/C8H6O2S2.2C5H5N/c9-7(11)5-2-1-3-6(4-5)8(10)12;2*1-2-4-6-5-3-1/h1-4H,(H,9,11)(H,10,12);2*1-5H |
InChI Key |
NTIOXPTZZOBSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC(=CC(=C1)C(=O)S)C(=O)S |
Origin of Product |
United States |
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